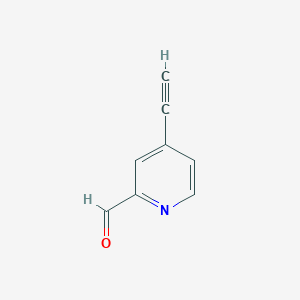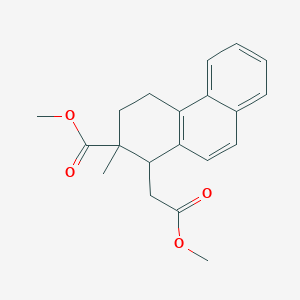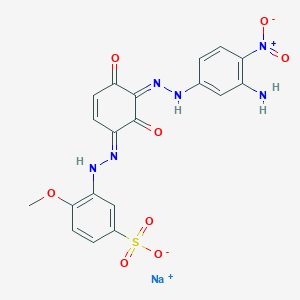
2-((3-Amino-4-nitrophenyl)azo)-4-((2-methoxy-5-sulfophenyl)azo)-1,3-benzenediol, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, nitro, hydrazinylidene, dioxocyclohexenylidene, and methoxybenzenesulfonate
准备方法
The synthesis of sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate involves multiple steps. The initial step typically includes the formation of the hydrazone linkage through the reaction of a hydrazine derivative with an aldehyde or ketone. This is followed by the introduction of the nitro group through nitration reactions, and the sulfonation of the aromatic ring to introduce the sulfonate group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of catalysts.
化学反应分析
This compound undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation. Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and halogens for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. The nitro and amino groups can participate in redox reactions, while the hydrazone linkage can interact with biological macromolecules. The sulfonate group enhances the compound’s solubility in aqueous environments, facilitating its use in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context.
相似化合物的比较
Similar compounds include other hydrazone derivatives and sulfonated aromatic compounds. Compared to these, sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
Hydrazone derivatives: Known for their use in organic synthesis and as intermediates in the production of pharmaceuticals.
Sulfonated aromatic compounds: Widely used in the dye and pigment industry for their color properties and solubility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
属性
CAS 编号 |
67786-15-6 |
|---|---|
分子式 |
C19H15N6NaO8S |
分子量 |
510.4 g/mol |
IUPAC 名称 |
sodium;3-[(2E)-2-[(5Z)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C19H16N6O8S.Na/c1-33-17-7-3-11(34(30,31)32)9-14(17)23-22-13-4-6-16(26)18(19(13)27)24-21-10-2-5-15(25(28)29)12(20)8-10;/h2-9,21,23H,20H2,1H3,(H,30,31,32);/q;+1/p-1/b22-13+,24-18-; |
InChI 键 |
IQYSBTHONMXLRV-RGZCEJQESA-M |
手性 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])N/N=C/2\C=CC(=O)/C(=N/NC3=CC(=C(C=C3)[N+](=O)[O-])N)/C2=O.[Na+] |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])NN=C2C=CC(=O)C(=NNC3=CC(=C(C=C3)[N+](=O)[O-])N)C2=O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
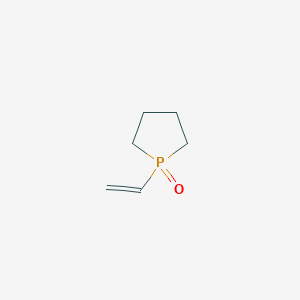
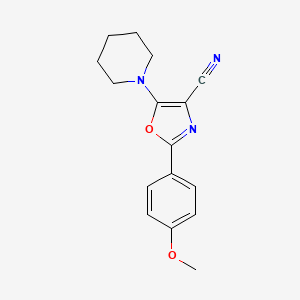
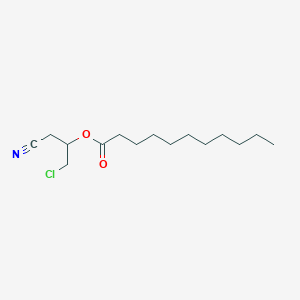
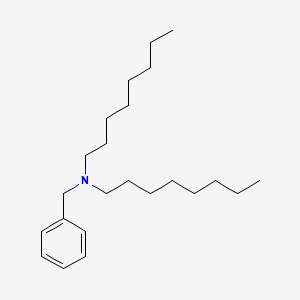
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)

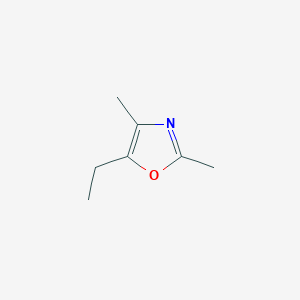
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
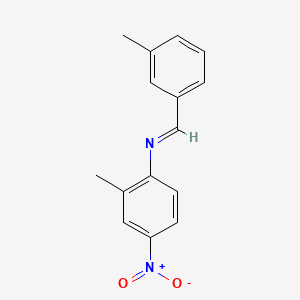
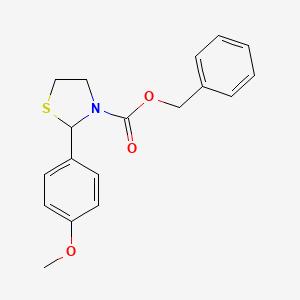
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
